

Application Notes and Protocols: CC-90001 in Fibrotic Disease Models

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Compound of Interest

Compound Name: CC15009
Cat. No.: B15611998

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Introduction

CC-90001 is an orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with preferential activity against JNK1 over JNK2.[1][2] JNK is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a critical role in cellular processes such as inflammation, apoptosis, cell proliferation, and senescence. Dysregulation of the JNK pathway is implicated in the pathogenesis of various fibrotic diseases. These application notes provide a summary of the use of CC-90001 in relevant disease models, along with protocols for its application.

Mechanism of Action

CC-90001 exerts its therapeutic effects by inhibiting the kinase activity of JNK1. This, in turn, modulates downstream signaling pathways involved in fibrosis. By blocking JNK1, CC-90001 can reduce the inflammatory response and inhibit the proliferation and activation of fibroblasts, key cells in the development of fibrotic tissue. A simplified representation of this pathway is provided below.

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Caption: Simplified JNK signaling pathway and the inhibitory action of CC-90001.

Application in Disease Models

CC-90001 has been evaluated in preclinical and clinical models of fibrotic diseases, primarily Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis.

Idiopathic Pulmonary Fibrosis (IPF)

Clinical Studies: A phase II clinical trial (NCT03142191) evaluated the efficacy and safety of CC-90001 in patients with IPF.^{[2][3]} Patients received either 200 mg or 400 mg of CC-90001 orally once daily for 24 weeks.^{[2][3]}

Preclinical Studies: In a house dust mite-induced model of lung fibrosis, CC-90001 demonstrated anti-fibrotic activity, as indicated by a reduction in the fibrosis score and levels of matrix metalloproteinase-7.^[2]

Liver Fibrosis

Preclinical Studies: In a rat model of liver fibrosis induced by a choline-deficient diet over 12 weeks, CC-90001 administration led to a significant reduction in collagen staining.^[2]

Quantitative Data Summary

Disease Model	Organism	Treatment	Dosage	Duration	Key Findings	Reference
Idiopathic Pulmonary Fibrosis	Human	CC-90001	200 mg/day	24 weeks	1.1% difference in least-squares mean change from baseline in percent predicted forced vital capacity (ppFVC) compared to placebo.	[3]
Idiopathic Pulmonary Fibrosis	Human	CC-90001	400 mg/day	24 weeks	2.2% difference in least-squares mean change from baseline in ppFVC compared to placebo.	[3]
Liver Fibrosis	Rat	CC-90001	Not Specified	12 weeks	47-49% reduction in collagen staining.	[2]
Lung Fibrosis	Mouse (House	CC-90001	Not Specified	Not Specified	Reduction in fibrosis score and	[2]

Dust Mite
Model)

matrix
metalloprot
einase-7
levels.

Experimental Protocols

In Vitro JNK Inhibition Assay

Objective: To determine the in vitro potency of CC-90001 in inhibiting JNK1 and JNK2.

Materials:

- Recombinant human JNK1 and JNK2 enzymes
- ATP
- Substrate peptide (e.g., GST-c-Jun)
- CC-90001
- Kinase buffer
- 384-well plates
- Plate reader

Protocol:

- Prepare serial dilutions of CC-90001 in DMSO.
- In a 384-well plate, add the kinase buffer, JNK enzyme, and the substrate peptide.
- Add the diluted CC-90001 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.

- Stop the reaction and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the IC50 value for JNK1 and JNK2 inhibition. CC-90001 has shown an IC50 of 10 nM for JNK1 and 30 nM for JNK2 in fibroblasts.[\[2\]](#)

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Caption: Workflow for the in vitro JNK inhibition assay.

Animal Model of Liver Fibrosis

Objective: To evaluate the in vivo efficacy of CC-90001 in a rat model of liver fibrosis.

Materials:

- Male Sprague-Dawley rats
- Choline-deficient diet
- CC-90001
- Vehicle control

- Gavage needles
- Histology equipment and reagents (e.g., picrosirius red stain)

Protocol:

- Acclimate rats for one week with a standard diet.
- Induce liver fibrosis by feeding the rats a choline-deficient diet for 12 weeks.
- Randomly assign rats to a treatment group (CC-90001) or a control group (vehicle).
- Administer CC-90001 or vehicle daily via oral gavage for the duration of the study.
- At the end of the 12-week period, euthanize the animals and collect liver tissues.
- Fix the liver tissues in formalin, embed in paraffin, and section.
- Stain the sections with picrosirius red to visualize collagen deposition.
- Quantify the stained area using image analysis software to determine the percentage of fibrosis.

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Caption: Experimental workflow for the rat model of liver fibrosis.

Safety and Tolerability

In a phase Ib study in IPF patients, CC-90001 was generally well-tolerated at doses of 100, 200, and 400 mg once daily. The most common adverse events were gastrointestinal in nature. No serious or severe adverse events were reported at these doses.[2] In the phase II study, the most frequent adverse events in the CC-90001 arms were nausea, diarrhea, and vomiting.[3]

Conclusion

CC-90001 is a promising JNK1 inhibitor with demonstrated anti-fibrotic activity in both preclinical and clinical settings. The provided protocols and data serve as a guide for researchers interested in further investigating the therapeutic potential of CC-90001 in fibrotic diseases. Further studies are warranted to fully elucidate its mechanism of action and to optimize its clinical application.

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References

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- 3. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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